4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound with the molecular formula C16H12N2O3 . This compound features a pyrazole ring fused with a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-phenyl-2-pyrazolin-5-one with 4-carboxybenzaldehyde under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of these targets . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(3-oxo-5-phenyl-1H-pyrazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-10-14(11-4-2-1-3-5-11)17-18(15)13-8-6-12(7-9-13)16(20)21/h1-10,17H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSQLAZFKACAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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